6-Ethylchroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethylchroman-4-amine is an organic compound with the molecular formula C11H15NO It belongs to the class of chromanes, which are derivatives of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylchroman-4-amine typically involves the condensation of an appropriate aldehyde or ketone with a secondary amine. One common method involves the reaction of 6-ethylchroman-4-one with ammonia or a primary amine under acidic conditions to form the desired amine derivative . The reaction is usually carried out in a solvent such as anhydrous benzene, toluene, or xylene, with azeotropic removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of renewable starting materials and catalytic methods, are being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Ethylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, sulfonamides, and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acid chlorides, sulfonyl chlorides, and alkyl halides are commonly employed
Major Products: The major products formed from these reactions include imines, amides, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Ethylchroman-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Chromane: The parent compound of 6-Ethylchroman-4-amine, which lacks the ethyl and amine groups.
6-Methylchroman-4-amine: A similar compound with a methyl group instead of an ethyl group.
4-Amino-2-methylchroman: Another derivative with a different substitution pattern on the chroman ring
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 6-position and the amine group at the 4-position allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
6-ethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7,10H,2,5-6,12H2,1H3 |
InChI Key |
IEPIMUROQDSURV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OCCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.